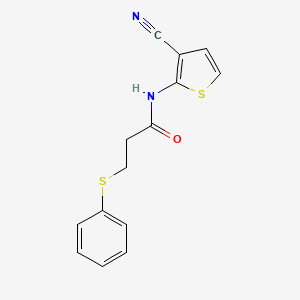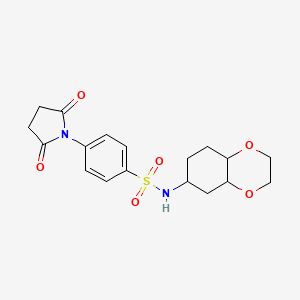![molecular formula C14H17N3O2S B2520726 3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide CAS No. 1797958-58-7](/img/structure/B2520726.png)
3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide is a compound that features a benzothiazole moiety linked to an azetidine ring via an ether linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzothiazole ring is known for its biological activity, making derivatives of this compound valuable for research and development.
Applications De Recherche Scientifique
3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide has several applications in scientific research:
Mécanisme D'action
Target of Action
Compounds with a similar benzothiazole scaffold have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
A compound with a similar structure, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid, has been found to inhibit protein tyrosine phosphatase 1b (ptp1b), a negative regulator of insulin and leptin signaling . This suggests that 3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide might interact with its targets in a similar manner.
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
A structurally similar compound, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid, has been found to exhibit good ptp1b inhibitory activity and anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats . This suggests that this compound might have similar effects.
Analyse Biochimique
Biochemical Properties
The benzothiazole ring in 3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzothiazole derivatives have been associated with a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Molecular Mechanism
Benzothiazole derivatives have been found to bind to various targets, such as the adenosine A2A receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by condensing 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Ether Linkage Formation: The benzothiazole derivative is then reacted with an azetidine derivative in the presence of a base to form the ether linkage.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and coupling reactions, as well as the development of more efficient catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted azetidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and exhibit similar biological activities.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and N-isopropylazetidine share the azetidine ring and can undergo similar chemical reactions.
Uniqueness
3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide is unique due to the combination of the benzothiazole and azetidine moieties, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds containing only one of these moieties .
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-yloxy)-N-propan-2-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)15-13(18)17-7-10(8-17)19-14-16-11-5-3-4-6-12(11)20-14/h3-6,9-10H,7-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFLYMDAJLBWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2520645.png)
![4-{1-[4-(Morpholin-4-yl)butyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2520646.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide](/img/structure/B2520647.png)

![1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520651.png)
![(1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2520653.png)
![2-(adamantan-1-yl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2520655.png)





![1-(2-methylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2520665.png)
